REACTION_CXSMILES
|
C1(C)C(S([CH2:10][N+:11]#[C-:12])(=O)=O)=CC=CC=1.[C:14]([O:18][CH2:19][CH3:20])(=[O:17])[CH:15]=[O:16].C1CCN2C(=NCCC2)CC1>C(Cl)Cl>[O:16]1[C:15]([C:14]([O:18][CH2:19][CH3:20])=[O:17])=[CH:10][N:11]=[CH:12]1
|
Name
|
Toluenesulfonylmethyl isocyanide
|
Quantity
|
12.31 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)C[N+]#[C-])C
|
Name
|
|
Quantity
|
61.6 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
ethyl glyoxylate
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C=O)(=O)OCC
|
Name
|
|
Quantity
|
61.6 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
12.35 mL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
TosMIc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)C[N+]#[C-])C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting in a purple solution
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched by slow addition of 2M HCl (10 vols, 123 ml)
|
Type
|
CUSTOM
|
Details
|
the DCM layer separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is re-extracted with DCM (5 vols, 61.6 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated on Buchi, 25° C., 100 mbar
|
Type
|
CUSTOM
|
Details
|
to remove DCM and toluene
|
Type
|
DISTILLATION
|
Details
|
Distilled at 12 mbar, jacket temperature 105° C.
|
Type
|
CUSTOM
|
Details
|
temperature 60-80° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |